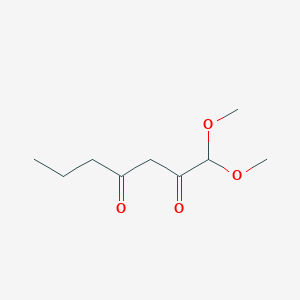
1,1-Dimethoxyheptane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethoxyheptane-2,4-dione is an organic compound with the molecular formula C9H20O2. It is a derivative of heptane, characterized by the presence of two methoxy groups and a dione functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
The synthesis of 1,1-Dimethoxyheptane-2,4-dione can be achieved through several synthetic routes. One common method involves the reaction of heptanal with methanol in the presence of an acid catalyst to form the dimethyl acetal, followed by oxidation to introduce the dione functionality. Industrial production methods may involve more efficient catalytic processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
1,1-Dimethoxyheptane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dione groups to hydroxyl groups, forming diols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1-Dimethoxyheptane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the production of flavors, fragrances, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,1-Dimethoxyheptane-2,4-dione involves its interaction with various molecular targets. The methoxy and dione groups can participate in hydrogen bonding, electrostatic interactions, and other molecular interactions that influence its reactivity and biological activity. The specific pathways and targets depend on the context of its use, such as in chemical reactions or biological systems.
Vergleich Mit ähnlichen Verbindungen
1,1-Dimethoxyheptane-2,4-dione can be compared with other similar compounds, such as:
1,1-Dimethoxyhexane-2,4-dione: A shorter-chain analog with similar reactivity but different physical properties.
1,1-Dimethoxyheptane-3,5-dione: A positional isomer with different reactivity due to the location of the dione groups.
Heptane-2,4-dione: Lacks the methoxy groups, leading to different chemical behavior and applications.
Eigenschaften
Molekularformel |
C9H16O4 |
|---|---|
Molekulargewicht |
188.22 g/mol |
IUPAC-Name |
1,1-dimethoxyheptane-2,4-dione |
InChI |
InChI=1S/C9H16O4/c1-4-5-7(10)6-8(11)9(12-2)13-3/h9H,4-6H2,1-3H3 |
InChI-Schlüssel |
OWGYEEFHIAWUAM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)CC(=O)C(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


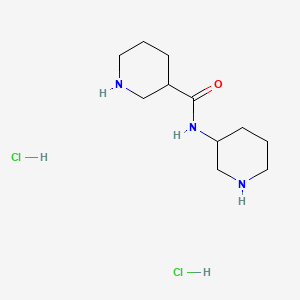
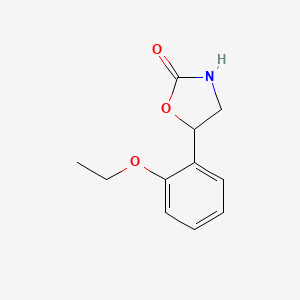

![7-bromo-4-chloro-2-(chloromethyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15318954.png)
![2-(1H-Benzo[D]imidazol-6-YL)propan-2-OL](/img/structure/B15318956.png)
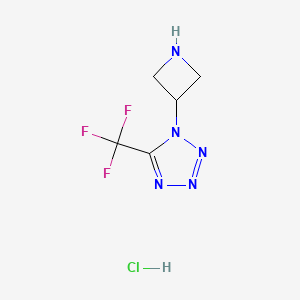
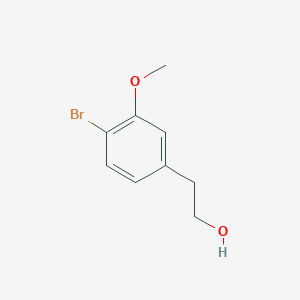
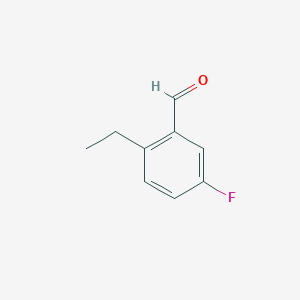
![N-(2-fluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B15318975.png)
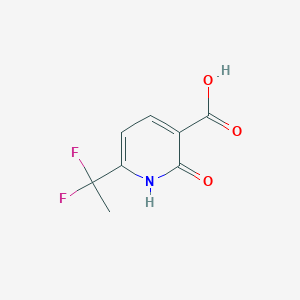
![1-[1-(2,4-Dimethoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B15318983.png)
![2-Chloro-5-[(4-methylpiperidin-1-yl)sulfonyl]pyridine](/img/structure/B15318989.png)
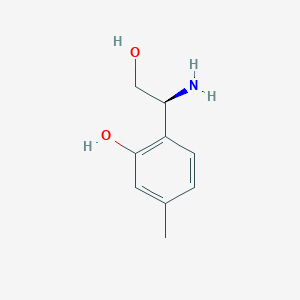
![benzylN-[(1r,3s)-3-amino-1-methylcyclobutyl]carbamatehydrochloride](/img/structure/B15319000.png)
